Cas no 487-89-8 (Indole-3-carboxaldehyde)

Indole-3-carboxaldehyde is a heterocyclic aromatic compound featuring an indole core substituted with a formyl group at the 3-position. This versatile intermediate is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its reactive aldehyde group enables facile derivatization, making it valuable for constructing complex indole-based scaffolds. The compound exhibits good stability under standard conditions and is compatible with a range of synthetic transformations, including condensation, reduction, and nucleophilic addition reactions. Its high purity and well-defined structure ensure reproducibility in research and industrial applications. Indole-3-carboxaldehyde is particularly useful in medicinal chemistry for developing indole-derived analogs with potential biological activity.
Indole-3-carboxaldehyde structure
Indole-3-carboxaldehyde structure
Product Name:Indole-3-carboxaldehyde
CAS No:487-89-8
MF:C9H7NO
MW:145.157982110977
MDL:MFCD00005622
CID:37726
PubChem ID:10256
Update Time:2026-02-03

Indole-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • Indole-3-carboxaldehyde
    • Indole-3-carbaldehyde
    • 3-Formylindole
    • Indole-3-aldehyde
    • 1H-indole-3-carbaldehyde
    • Indole-3-carbaledehyde
    • 3-Formylindol
    • 3-Indolealdehyde
    • 3-indolecarbaldehyde
    • 3-indolecarboxaldehyde
    • 3-Indoledehyde
    • AURORA KA-4265
    • I3CA
    • INDOL-3-ALDEHYDE
    • Indole-3-methand
    • β-Indolylaldehyde
    • 3-Indolylformaldehyde
    • NSC 10118
    • 1H-Indole-3-carboxaldehyde
    • INDOLE-3-CARBOXYALDEHYDE
    • beta-Indolylaldehyde
    • Indol-3-carboxaldehyde
    • Indol-3-carbaldehyde
    • 3-Formyl-1H-indole
    • 1H-indole-3-aldehyde
    • .beta.-Indolylaldehyde
    • 7FN04C32UO
    • O
    • BRN 0114117
    • FT-0615872
    • UNII-7FN04C32UO
    • NCGC00161738-02
    • indole-3-carboxy-aldehyde
    • 3-Indolylformaldehyde, 3-Formylindole, Indole-3-carbaldehyde
    • 3-indole aldehyde
    • indole-3-carboaldehyde
    • AM1029
    • CHEBI:28238
    • Indol-3-carbaldehyd
    • indole 3-carboxaldehyde
    • I3CHO
    • NS00031825
    • PS-5323
    • InChI=1/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H
    • SCHEMBL56373
    • b-Indolylaldehyde
    • I0027
    • 3-formyl-indole
    • C08493
    • CU-00000000108-1
    • A7354
    • AC-23425
    • AKOS000119898
    • 3-indolemethanal
    • CS-W007376
    • AG-205/01412034
    • Z56785575
    • OLNJUISKUQQNIM-UHFFFAOYSA-
    • A897853
    • 5-21-08-00246 (Beilstein Handbook Reference)
    • EINECS 207-665-8
    • 4877-89-8
    • MFCD00005622
    • FT-0652575
    • Q27103575
    • NSC10118
    • 487-89-8
    • 3-formyl indole
    • 1H-indole-3-carbaldehyd
    • Indole-3-carboxaldehyde, 97%
    • AB00443651-03
    • bmse000645
    • SB14957
    • A827605
    • FT-0670335
    • NSC-10118
    • 1H-Indole-3-carboxaldehde
    • 1H-indole-3-carbaldehyde1H-Indole-3-carboxaldehyde487-89-8246045-99-8.beta.-IndolylaldehydeIndole-3-carbaldehydeIndole-3-carboxaldehyde57210_FLUKA129445_ALDRICHZINC00087959SBB004120BAS 07339836C084933
    • 1228547-52-1
    • Indole-3-carboxaldehyde, purum, >=98.0% (T)
    • BCP00081
    • A871878
    • I-2200
    • A-Indolylaldehyde
    • CHEMBL147741
    • EN300-16816
    • BB 0242392
    • Indole-3-carboxaldehyde (3-Formylindole)
    • AI3-52407
    • DTXSID5060069
    • F0918-0115
    • BDBM50182880
    • NCGC00161738-01
    • HY-W007376
    • Indole-3-formaldehyde
    • Indole-3-carboxaldehyde,98%
    • Indole3aldehyde
    • INDOLE3CARBOXYALDEHYDE
    • betaIndolylaldehyde
    • DB-011568
    • 1HIndole3carboxaldehyde
    • Indole3carbaldehyde
    • STK387546
    • DTXCID8040640
    • 3Formylindole
    • INDOLE-3-CARBINOL_met006
    • Indol3carboxaldehyde
    • MDL: MFCD00005622
    • Inchi: 1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H
    • InChI Key: OLNJUISKUQQNIM-UHFFFAOYSA-N
    • SMILES: O=CC1=CNC2C=CC=CC=21
    • BRN: 0114117

Computed Properties

  • Exact Mass: 145.05300
  • Monoisotopic Mass: 145.052764
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.7
  • Topological Polar Surface Area: 32.9

Experimental Properties

  • Color/Form: Light yellow solid
  • Density: 1.1555 (rough estimate)
  • Melting Point: 193.0 to 200.0 deg-C
  • Boiling Point: 264.27°C (rough estimate)
  • Flash Point: 240 ºC
  • Refractive Index: 1.4500 (estimate)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 32.86000
  • LogP: 1.98040
  • Sensitiveness: Air Sensitive
  • Solubility: Slightly soluble in water

Indole-3-carboxaldehyde Security Information

Indole-3-carboxaldehyde Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

Indole-3-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
129445-5G
Indole-3-carboxaldehyde
487-89-8
5g
¥493.23 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
129445-25G
Indole-3-carboxaldehyde
487-89-8
25g
¥969.52 2023-12-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013837-5g
Indole-3-carboxaldehyde
487-89-8 ≥98%
5g
¥40.00 2025-04-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013837-10g
Indole-3-carboxaldehyde
487-89-8 ≥98%
10g
¥40.00 2025-04-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013837-25g
Indole-3-carboxaldehyde
487-89-8 ≥98%
25g
¥40.00 2025-04-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013837-100g
Indole-3-carboxaldehyde
487-89-8 ≥98%
100g
¥60.00 2025-04-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013837-500g
Indole-3-carboxaldehyde
487-89-8 ≥98%
500g
¥295.00 2025-04-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013837-1000g
Indole-3-carboxaldehyde
487-89-8 ≥98%
1000g
¥588.00 2025-04-14
TRC
I614990-100mg
Indole-3-carboxaldehyde
487-89-8
100mg
$ 117.00 2023-09-07
TRC
I614990-1 g
Indole-3-carboxaldehyde
487-89-8
1g
120.00 2021-08-04

Indole-3-carboxaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Water ;  20 min, pH 7.8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Production of indole-3-acetic acid and related indole derivatives from L-tryptophan by Rubrivivax benzoatilyticus JA2
Mujahid, Md.; et al, Applied Microbiology and Biotechnology, 2011, 89(4), 1001-1008

Indole-3-carboxaldehyde Raw materials

Indole-3-carboxaldehyde Preparation Products

Indole-3-carboxaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:487-89-8)Indole-3-carboxaldehyde
Order Number:sfd435
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:487-89-8)吲哚-3-甲醛
Order Number:LE2218337;LE13535;LE2078
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:487-89-8)Indole-3-carboxaldehyde
Order Number:A871878
Stock Status:in Stock
Quantity:1kg/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:31
Price ($):277.0/176.0
Email:sales@amadischem.com

Indole-3-carboxaldehyde Spectrogram

1H NMR JEOL DMSO-d6
1H NMR
GC-MS EI-B
GC-MS

Additional information on Indole-3-carboxaldehyde

Indole-3-carboxaldehyde (CAS No. 487-89-8): A Key Intermediate in Modern Chemical Biology and Drug Discovery

Indole-3-carboxaldehyde, with the chemical formula C9H6O and CAS number 487-89-8, is a versatile and highly valuable intermediate in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde is renowned for its broad spectrum of biological activities and its pivotal role in the synthesis of numerous pharmacologically active compounds. Its unique structural features, including a fused indole ring system and an aldehyde functional group, make it an indispensable tool for medicinal chemists and biologists seeking to develop novel therapeutic agents.

The significance of Indole-3-carboxaldehyde cannot be overstated, as it serves as a crucial building block in the construction of complex molecules with diverse biological functions. The indole moiety, characterized by its aromatic stability and ability to interact with biological targets, is particularly well-suited for drug design. The presence of the aldehyde group further enhances its utility, providing a reactive site for condensation reactions that lead to the formation of Schiff bases, imines, and other pharmacophores essential for drug development.

In recent years, Indole-3-carboxaldehyde has garnered significant attention in the context of oncology research. Its derivatives have been extensively studied for their potential anti-cancer properties. For instance, modifications of the indole ring have led to the discovery of compounds that exhibit inhibitory effects on kinases and other enzymes involved in tumor proliferation. These findings have spurred further investigation into the development of targeted therapies based on Indole-3-carboxaldehyde-derived scaffolds.

The compound's reactivity also makes it a valuable asset in synthetic organic chemistry. It can undergo a variety of transformations, including oxidation to form oxindoles, reduction to yield indoles, and condensation with amines to produce indole amides. These reactions are fundamental to the synthesis of many bioactive molecules, including those used in antimicrobial and anti-inflammatory treatments. The ability to manipulate the structure of Indole-3-carboxaldehyde allows researchers to fine-tune its properties, optimizing it for specific biological applications.

Advances in computational chemistry have further enhanced the utility of Indole-3-carboxaldehyde. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of more effective drugs. These computational approaches complement traditional experimental methods, providing a more comprehensive understanding of how Indole-3-carboxaldehyde and its derivatives function at the molecular level.

The pharmaceutical industry has also leveraged Indole-3-carboxaldehyde in the development of central nervous system (CNS) drugs. Derivatives of this compound have shown promise as potential treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The indole scaffold's ability to cross the blood-brain barrier makes it an attractive candidate for CNS-targeted therapies. Researchers are exploring various modifications to enhance the pharmacological properties of these derivatives, aiming to improve their efficacy and reduce side effects.

In addition to its role in drug discovery, Indole-3-carboxaldehyde has found applications in agrochemical research. Its derivatives exhibit herbicidal and fungicidal properties, making them useful in crop protection strategies. The compound's versatility allows it to be incorporated into formulations designed to combat a wide range of plant pathogens.

The synthesis of Indole-3-carboxaldehyde itself is another area where innovation has been ongoing. Traditional methods often involve complex multi-step processes that can be inefficient and costly. However, recent advances in synthetic chemistry have led to more streamlined routes, including catalytic processes that improve yield and reduce waste. These innovations not only make the production of Indole-3-carboxaldehyde more sustainable but also make it more accessible for widespread use in research and industry.

The environmental impact of producing and using Indole-3-carboxaldehyde is also a consideration that has prompted research into greener synthetic methods. Solvent-free reactions and biocatalytic approaches are being explored as alternatives to traditional organic synthesis techniques. These methods align with broader efforts to minimize the ecological footprint of chemical manufacturing while maintaining high standards of quality and efficiency.

In conclusion, Indole-3-carboxaldehyde (CAS No. 487-89-8) is a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural properties enable its use as a versatile intermediate in the synthesis of bioactive molecules with applications ranging from oncology to CNS disorders and agrochemicals. Ongoing research continues to uncover new possibilities for this compound, driven by advancements in synthetic chemistry, computational biology, and environmental sustainability.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:487-89-8)Indole-3-carboxaldehyde
sfd435
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:487-89-8)吲哚-3-甲醛
LE2218337;LE13535;LE2078
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email